
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, also known as 3-bromo-2-hydroxy-4-methyl-benzaldehyde, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a white crystalline solid with a molecular weight of 254.07 g/mol and a melting point of 97-99°C. It is soluble in water, ethanol, and methanol, and has a strong odor.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione and its derivatives have been synthesized and characterized in various studies. These compounds are often synthesized from hydroxyacetophenones and benzoic acids, and their structures are determined using methods like NMR, IR, and elemental analysis (S. N. Sampal et al., 2018).
Antimicrobial Studies
Several studies have focused on the antimicrobial properties of these compounds and their transition metal complexes. They have shown moderate to excellent antimicrobial activity against various bacteria and fungi, indicating potential as metal-derived drugs (S. N. Sampal et al., 2018).
CNS Active Agents
Compounds derived from 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione have been found to be effective MAO inhibitors and exhibit properties like anticonvulsant and hypnotic activities, highlighting their potential in central nervous system (CNS) applications (V. K. Srivastava et al., 1983).
Luminescence Properties
Research into the luminescence properties of complexes formed with derivatives of this compound has revealed significant insights. For instance, complexes with certain metal ions like Eu(III) and Sm(III) demonstrate characteristic emissions, suggesting applications in materials science and photonics (S. B. Meshkova et al., 2011).
Antioxidant Activities
Compounds like 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, derived from 1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, have been investigated for their antioxidant activities. These compounds have shown significant antibacterial and antifungal properties, underlining their potential in pharmacology (Javed Sheikh et al., 2011).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJJBBIGWFLSIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

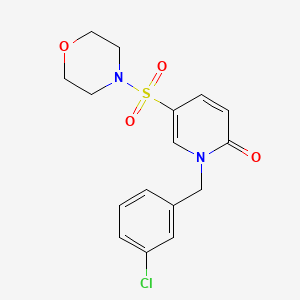
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2380898.png)
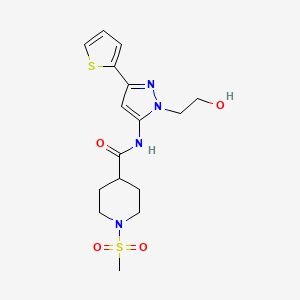
![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2380909.png)
![ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)
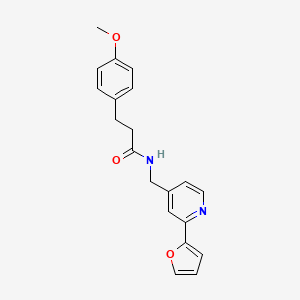
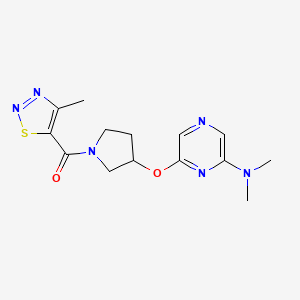
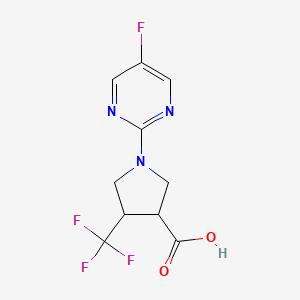
![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
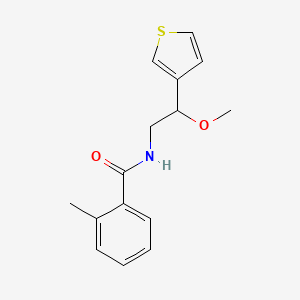
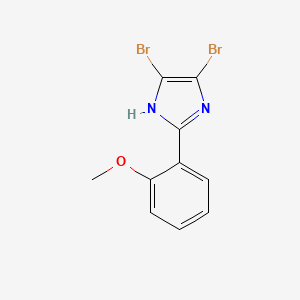
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2380917.png)
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)